molecular formula C32H25ClN4O3S B2474147 (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 311810-04-5

(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2474147
CAS RN: 311810-04-5
M. Wt: 581.09
InChI Key: ZHSNYKHYCILLFY-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives, such as thiazolopyrimidines, are a class of compounds that have been found to exhibit a broad spectrum of pharmacological properties . They are often used in medicinal chemistry due to their potential in various biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can react with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized by various techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The optimized geometric parameters and frequency values can be theoretically calculated using density functional theory (DFT/B3LYP) method with B3LYP/6–31+G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present in the molecule. For example, pyrimidine-thiones can be produced in cases where dioxane or toluene and only dioxane are used as a solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, the frontier molecular orbitals HOMO and LUMO can be computed to know the chemical reactivity and kinetic stability of the molecular compound .

Scientific Research Applications

Synthesis and Structural Modifications

Heterocyclic compounds, including thiazolo[3,2-a]pyrimidines and their derivatives, have been synthesized through various methods, showcasing the chemical flexibility and potential for creating diverse molecules with specific properties. For example, the preparation and reactions of related compounds have been explored to afford novel heterocyclic systems with potential biocidal properties against bacteria and fungi, indicating excellent biocidal properties in some cases (Youssef et al., 2011). Additionally, structural modifications can lead to significant differences in supramolecular aggregation, offering insights into conformational features critical for designing molecules with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Biological Activities

The synthesis of heterocyclic compounds has been aimed at discovering new therapeutic agents with antimicrobial and anticancer activities. Novel heterocyclic compounds containing various functional groups have been evaluated for their antibacterial properties, with some showing high activities (Azab et al., 2013). This indicates the potential of such compounds in contributing to the development of new antibacterial agents. Moreover, the synthesis of new pyrazolopyrimidines derivatives has demonstrated potential anticancer and anti-5-lipoxygenase agents, highlighting the versatility of these compounds in biomedical research (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of these compounds often involves interactions with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .

Future Directions

Future research in this area could focus on the modification and functionalization of these compounds by both organic and medicinal chemists, aiming to find new applications from these compounds . Additionally, the development of new synthetic methods and the exploration of their potential biological activities could be valuable directions for future research .

properties

IUPAC Name

ethyl (2Z)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25ClN4O3S/c1-3-40-31(39)27-20(2)34-32-37(29(27)22-10-6-4-7-11-22)30(38)26(41-32)18-23-19-36(25-12-8-5-9-13-25)35-28(23)21-14-16-24(33)17-15-21/h4-19,29H,3H2,1-2H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNYKHYCILLFY-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.